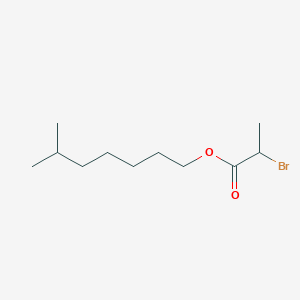
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a biphenyl group attached to the imidazole ring, along with a bromine atom and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde typically involves multi-step reactions. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Imidazole Ring Formation: The biphenyl derivative is then subjected to a cyclization reaction with appropriate reagents to form the imidazole ring.
Bromination: The imidazole compound is brominated at the 5-position using bromine or a brominating agent.
Formylation: Finally, the aldehyde group is introduced at the 2-position of the imidazole ring through a formylation reaction using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-(3-Biphenylyl)-5-bromoimidazole-2-carboxylic acid.
Reduction: 4-(3-Biphenylyl)-5-bromoimidazole-2-methanol.
Substitution: 4-(3-Biphenylyl)-5-azidoimidazole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. The bromine atom and aldehyde group can participate in electrophilic and nucleophilic reactions, respectively, modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Biphenylyl)-5-chloroimidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-(3-Biphenylyl)-5-fluoroimidazole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
4-(3-Biphenylyl)-5-iodoimidazole-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(3-Biphenylyl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine and fluorine, which can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions.
Eigenschaften
Molekularformel |
C16H11BrN2O |
|---|---|
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
5-bromo-4-(3-phenylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H11BrN2O/c17-16-15(18-14(10-20)19-16)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
InChI-Schlüssel |
OHASRAURFYGUFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(NC(=N3)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


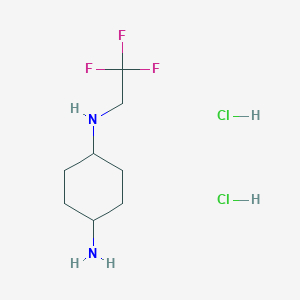

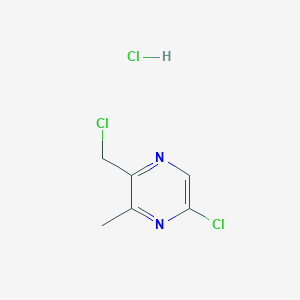
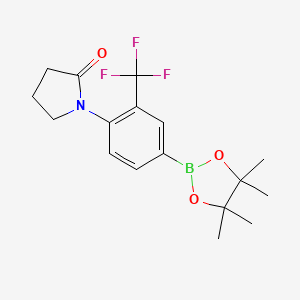
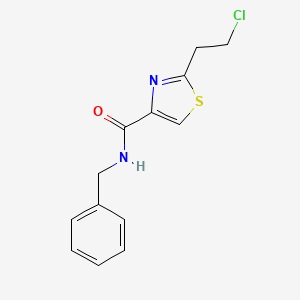
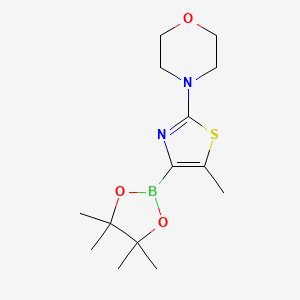

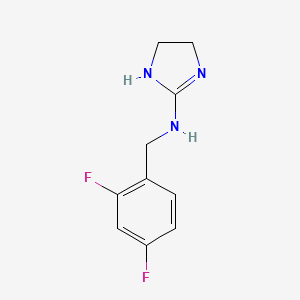

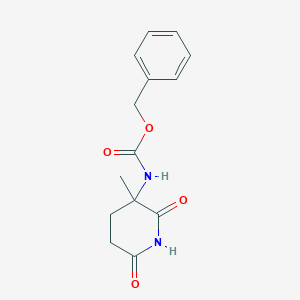
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
